4-Chloro-5-hydroxypicolinic acid
Description
4-Chloro-5-hydroxypicolinic acid is a halogenated pyridine derivative characterized by a chlorine atom at the 4-position and a hydroxyl (-OH) group at the 5-position of the pyridine ring. The molecular formula is deduced as C₆H₄ClNO₃, with a calculated molecular weight of 173.56 g/mol.
Properties
IUPAC Name |
4-chloro-5-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)8-2-5(3)9/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCLKORLYGCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxypicolinic acid typically involves the chlorination of 5-hydroxypicolinic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods: Industrial production of 4-Chloro-5-hydroxypicolinic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 4-Chloro-5-pyridinecarboxylic acid.
Reduction: 5-Hydroxypicolinic acid.
Substitution: 4-Methoxy-5-hydroxypicolinic acid.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-Chloro-5-hydroxypicolinic acid serves as a crucial building block for synthesizing more complex organic molecules. It is instrumental in developing new catalysts and ligands for various chemical reactions.
Biology
The compound is utilized in biological research to study enzyme inhibition and investigate biological pathways involving pyridine derivatives. Its ability to interact with specific molecular targets makes it a valuable tool for probing biochemical mechanisms.
Key Biological Activities:
- Anticancer Activity: Preliminary studies indicate that derivatives of 4-Chloro-5-hydroxypicolinic acid exhibit significant anticancer properties against various cancer cell lines, including non-small-cell lung cancer and CNS cancers .
- Antibacterial Properties: The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
Industrial Applications
4-Chloro-5-hydroxypicolinic acid finds applications in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties allow it to act as an intermediate in producing various industrial products.
Potential Uses:
- Herbicide and Fungicide Development: The compound's structure enables it to inhibit key enzymes or pathways in pests and pathogens, making it a candidate for agricultural applications.
- Pharmaceutical Development: Its anti-inflammatory and analgesic effects position it as a potential candidate for new therapeutic agents.
Case Studies
- Anticancer Evaluation : A study assessed various derivatives of 4-Chloro-5-hydroxypicolinic acid against multiple cancer cell lines. The results indicated significant activity against specific types of cancer with promising pharmacological profiles .
- Antibacterial Activity : Research demonstrated that certain derivatives exhibited notable antibacterial effects, outperforming standard antibiotics like ciprofloxacin in some cases. The structure-activity relationship indicated that specific substitutions on the phenyl ring enhanced antibacterial efficacy .
Mechanism of Action
The mechanism of action of 4-Chloro-5-hydroxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the biological pathway in which the enzyme is involved.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 4-chloro-5-hydroxypicolinic acid with key analogs:
Substituent Effects and Functional Differences
- Hydroxyl (-OH) vs. Methyl (-CH₃) : The hydroxyl group in the target compound increases acidity (pKa ~2-3) compared to the methyl analog, which has higher lipophilicity (logP ~1.5 vs. ~2.0) . This makes the hydroxyl derivative more water-soluble but less membrane-permeable.
- Hydroxyl (-OH) vs. However, the hydroxyl group offers H-bonding, critical for receptor interactions .
- Hydroxyl (-OH) vs. Methoxy (-OCH₃) : Methoxy groups increase steric bulk and electron-donating capacity, improving solubility in organic solvents. The hydroxyl analog is more acidic and reactive .
- Trifluoromethyl (-CF₃) : The CF₃ group in 5-chloro-4-(trifluoromethyl)picolinic acid enhances metabolic stability and lipophilicity, favoring agrochemical applications .
Research Findings and Data Gaps
- Similarity Scores : 4-Chloro-5-methylpicolinic acid shows a structural similarity of 0.91 to the target compound, indicating close resemblance . In contrast, 3,5-dichloro-6-hydroxypicolinic acid (similarity 0.61 ) diverges significantly due to substituent positions .
- Synthetic Routes : Methyl and methoxy derivatives are synthesized via nucleophilic substitution or catalytic coupling, suggesting analogous pathways for the hydroxyl variant .
Biological Activity
4-Chloro-5-hydroxypicolinic acid (4C5HPA) is an organic compound with the molecular formula C6H4ClNO3. It is a derivative of picolinic acid, characterized by a chlorine atom at the 4-position and a hydroxyl group at the 5-position of the pyridine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
The presence of both the chlorine and hydroxyl groups in 4C5HPA enhances its reactivity and versatility. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological applications:
- Oxidation : The hydroxyl group can be oxidized to a carbonyl group.
- Reduction : The chlorine atom can be reduced to a hydrogen atom.
- Substitution : The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
4C5HPA's biological activity primarily arises from its interactions with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, depending on its structural context. For instance, it can bind to the active site of certain enzymes, blocking their activity and influencing related biological pathways.
Antibacterial Activity
Recent studies have demonstrated that 4C5HPA exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound showed low minimum inhibitory concentration (MIC) values, indicating potent bactericidal activity .
| Compound | MIC (µg/mL) | Activity Description |
|---|---|---|
| 4-Chloro-5-Hydroxypicolinic Acid | < 10 | Effective against MRSA |
| Control Compound | > 100 | Minimal activity |
Enzyme Inhibition
4C5HPA has also been explored as an enzyme inhibitor. Its structural characteristics allow it to interact with key enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain dehydrogenases and transferases, which are critical in various biochemical processes .
Study on Antimicrobial Effects
In a recent study published in ACS Publications, researchers evaluated the antimicrobial effects of 4C5HPA against clinical isolates of MRSA. The study utilized time-kill assays to assess bactericidal kinetics at different concentrations. Results indicated that even at concentrations as low as 2x MIC, significant reductions in bacterial counts were observed within hours of exposure .
Enzyme Interaction Study
Another investigation focused on the interaction of 4C5HPA with specific enzymes related to metabolic disorders. The study found that the compound effectively inhibited enzyme activity in vitro, suggesting potential therapeutic applications in metabolic disease management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
